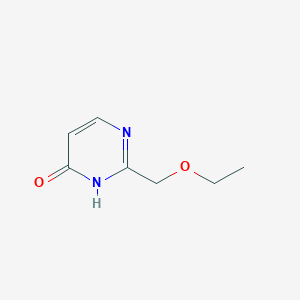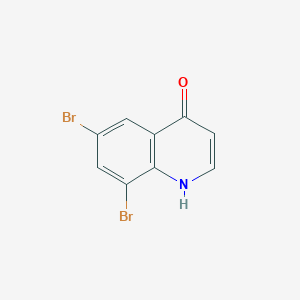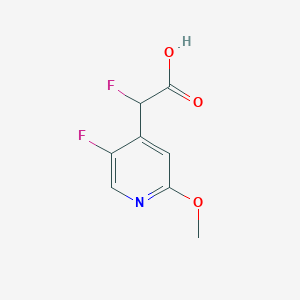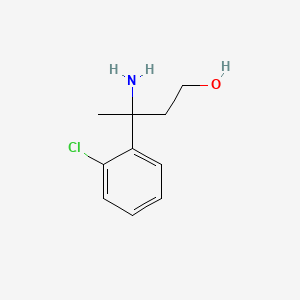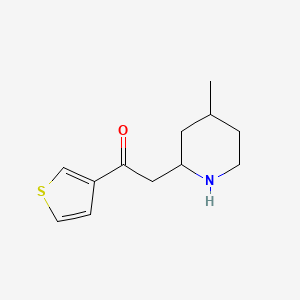
2-(4-Methylpiperidin-2-yl)-1-(thiophen-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylpiperidin-2-yl)-1-(thiophen-3-yl)ethan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a methyl group at the 4-position and a thiophene ring attached to an ethanone moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperidin-2-yl)-1-(thiophen-3-yl)ethan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 4-methylpiperidine.
Attachment of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using a thiophene derivative and a suitable catalyst.
Formation of the Ethanone Moiety: The ethanone group is incorporated through a carbonylation reaction, which may involve reagents like acyl chlorides or anhydrides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield, purity, and cost-effectiveness. Common industrial techniques include:
Catalytic Hydrogenation: To reduce intermediates and achieve the desired product.
High-Pressure Reactions: To facilitate the formation of complex structures.
Purification Techniques: Such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperidin-2-yl)-1-(thiophen-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield alcohols or amines, depending on the conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Palladium or platinum catalysts for coupling and hydrogenation reactions.
Major Products
The major products formed from these reactions include:
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols and Amines: From reduction reactions.
Substituted Derivatives: From substitution reactions, depending on the nature of the substituents introduced.
Scientific Research Applications
2-(4-Methylpiperidin-2-yl)-1-(thiophen-3-yl)ethan-1-one has several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperidin-2-yl)-1-(thiophen-3-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include:
Enzyme Inhibition: By binding to the active site of enzymes, the compound can inhibit their activity.
Receptor Modulation: Interaction with receptors can alter their signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperidin-2-yl)-1-(furan-3-yl)ethan-1-one: Similar structure but with a furan ring instead of a thiophene ring.
2-(4-Methylpiperidin-2-yl)-1-(benzofuran-3-yl)ethan-1-one: Contains a benzofuran ring, offering different chemical properties.
Uniqueness
2-(4-Methylpiperidin-2-yl)-1-(thiophen-3-yl)ethan-1-one is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in various applications, particularly in the design of molecules with specific biological activities.
Properties
Molecular Formula |
C12H17NOS |
|---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
2-(4-methylpiperidin-2-yl)-1-thiophen-3-ylethanone |
InChI |
InChI=1S/C12H17NOS/c1-9-2-4-13-11(6-9)7-12(14)10-3-5-15-8-10/h3,5,8-9,11,13H,2,4,6-7H2,1H3 |
InChI Key |
ZSTCENJIMGQEMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC(C1)CC(=O)C2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


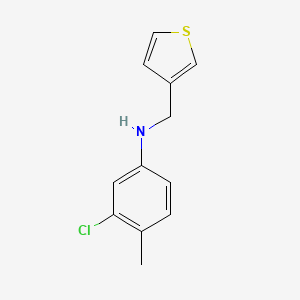
![1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]propan-1-one](/img/structure/B13311912.png)
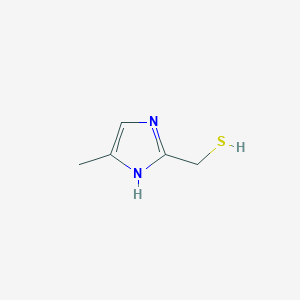
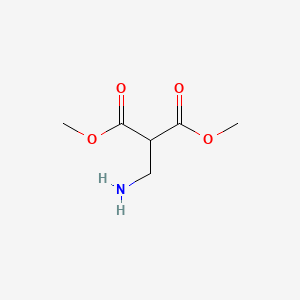
amine](/img/structure/B13311938.png)
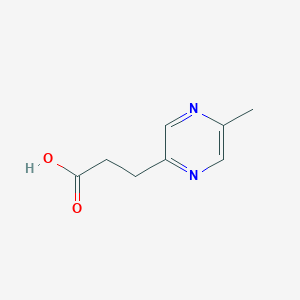
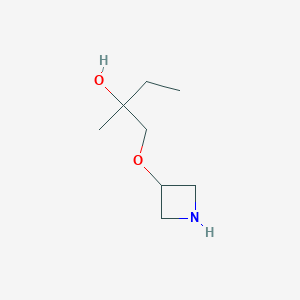
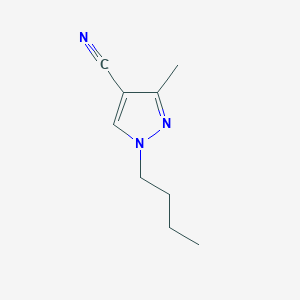
amine](/img/structure/B13311959.png)
